molecular formula C13H16N2O3S B15106522 1-(4-butoxybenzenesulfonyl)-1H-imidazole

1-(4-butoxybenzenesulfonyl)-1H-imidazole

Cat. No.: B15106522
M. Wt: 280.34 g/mol
InChI Key: YXJXYTNOIJUCKI-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzenesulfonyl)-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a 1H-imidazole ring linked to a 4-butoxybenzenesulfonyl group. The butoxy chain (C₄H₉O) attached to the benzene ring confers unique lipophilicity and steric bulk, distinguishing it from simpler sulfonylimidazole analogs. Sulfonylimidazoles are often explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity, due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-2-3-10-18-12-4-6-13(7-5-12)19(16,17)15-9-8-14-11-15/h4-9,11H,2-3,10H2,1H3

InChI Key

YXJXYTNOIJUCKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-butoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butoxybenzenesulfonyl chloride, which is a key intermediate.

    Reaction with Imidazole: The 4-butoxybenzenesulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4-butoxybenzenesulfonyl)-1H-imidazole.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Butoxybenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Butoxybenzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzenesulfonyl moiety significantly influence molecular weight, solubility, and reactivity. Key analogs include:

Compound Name Substituent on Benzenesulfonyl Molecular Formula Molecular Weight Key Properties Reference
1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (Tosylimidazole) 4-CH₃ C₁₀H₁₀N₂O₂S 222.26 White/yellow crystals; used as a sulfonylation reagent
1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole 2,4,6-(CH₃)₃ C₁₂H₁₄N₂O₂S 262.32 Enhanced steric hindrance; potential catalytic applications
1-(4-Nitrophenyl)-1H-imidazole 4-NO₂ C₉H₇N₃O₂ 189.17 High reactivity due to electron-withdrawing nitro group; research intermediate
Target Compound : 1-(4-Butoxybenzenesulfonyl)-1H-imidazole 4-O(CH₂)₃CH₃ C₁₃H₁₆N₂O₃S ~296.34 (estimated) Predicted higher lipophilicity and lower solubility in aqueous media vs. methyl/nitro analogs N/A

Key Observations :

  • Electron-donating alkoxy groups (e.g., butoxy) may reduce the electrophilicity of the sulfonyl group compared to electron-withdrawing substituents like nitro .

Stability and Reactivity

  • Electron-Donating vs. Withdrawing Groups : The butoxy group’s electron-donating nature stabilizes the sulfonyl moiety against nucleophilic attack compared to nitro-substituted derivatives, which are more reactive but less stable .
  • Steric Effects : The branched butoxy chain may hinder interactions with planar biological targets compared to smaller substituents like methyl .

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